[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid
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Overview
Description
[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Mechanism of Action
Target of Action
Triazolo[1,5-a]pyridine-3-carboxylic acid is a type of triazolopyridine, which is known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
It is known that triazolopyridines can act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that Triazolo[1,5-a]pyridine-3-carboxylic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
Triazolo[1,5-a]pyridine-3-carboxylic acid, as a type of triazolopyridine, is involved in the synthesis of various types of nitrogen-containing heterocycles
Result of Action
Triazolopyridines are known to exhibit a wide range of biological activities, suggesting that triazolo[1,5-a]pyridine-3-carboxylic acid may have similar effects .
Biochemical Analysis
Biochemical Properties
Triazolo[1,5-a]pyridine-3-carboxylic acid is known to interact with a variety of enzymes and proteins . It acts as a precursor of tautomeric 2-(diazomethyl)pyridines . This interaction plays a crucial role in the synthesis of various types of nitrogen-containing heterocycles .
Molecular Mechanism
The molecular mechanism of Triazolo[1,5-a]pyridine-3-carboxylic acid involves its role as a precursor of tautomeric 2-(diazomethyl)pyridines . This transformation is a key step in the synthesis of various types of nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolo[1,5-a]pyridine-3-carboxylic acid typically involves the annulation of a triazole ring to a pyridine ring. One common method involves the reaction of N-(pyridin-2-yl)benzimidamides with oxidizing agents such as PIFA (phenyliodine(III) bis(trifluoroacetate)) to form the desired triazolopyridine structure . This reaction is carried out under mild conditions and often yields high purity products.
Industrial Production Methods
Industrial production of triazolo[1,5-a]pyridine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of triazolo[1,5-a]pyridine-3-carboxylic acid.
Scientific Research Applications
[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, commonly used in medicinal chemistry.
Triazolo[1,5-a]pyrimidine: A fused ring system similar to triazolopyridine but with a pyrimidine ring instead of a pyridine ring.
N-Sulfonyl-1,2,3-triazoles: Compounds with a triazole ring and a sulfonyl group, used as precursors for diazo compounds.
The uniqueness of triazolo[1,5-a]pyridine-3-carboxylic acid lies in its specific ring structure and the versatility of its chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLJZTXTQSMURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87838-56-0 |
Source
|
Record name | [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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